molecular formula C7H13N3 B13112026 2-(3-Ethylimidazolidin-1-yl)acetonitrile

2-(3-Ethylimidazolidin-1-yl)acetonitrile

Katalognummer: B13112026
Molekulargewicht: 139.20 g/mol
InChI-Schlüssel: ZZDFWRQRXSMDPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Ethylimidazolidin-1-yl)acetonitrile is a heterocyclic compound that contains an imidazolidine ring substituted with an ethyl group and an acetonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethylimidazolidin-1-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethylamine with a suitable nitrile compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as nickel, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Ethylimidazolidin-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

2-(3-Ethylimidazolidin-1-yl)acetonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(3-Ethylimidazolidin-1-yl)acetonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazole: A simpler heterocyclic compound with a similar ring structure.

    Imidazolidine: A related compound without the nitrile group.

    Ethylimidazole: Similar to 2-(3-Ethylimidazolidin-1-yl)acetonitrile but lacks the acetonitrile group.

Uniqueness

This compound is unique due to the presence of both the ethyl and acetonitrile groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and materials .

Eigenschaften

Molekularformel

C7H13N3

Molekulargewicht

139.20 g/mol

IUPAC-Name

2-(3-ethylimidazolidin-1-yl)acetonitrile

InChI

InChI=1S/C7H13N3/c1-2-9-5-6-10(7-9)4-3-8/h2,4-7H2,1H3

InChI-Schlüssel

ZZDFWRQRXSMDPZ-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCN(C1)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.